Methyl 1-naphthaleneacetate

Plant Growth Regulator Postharvest Sprout Suppression Fumigation

Methyl 1-naphthaleneacetate (CAS 1334-87-8, synonym MENA), a methyl ester derivative of 1-naphthaleneacetic acid (NAA), is a volatile liquid plant growth regulator (PGR) with a molecular formula C₁₃H₁₂O₂ and molecular weight of 200.23 g/mol. It functions as a pro-auxin that requires in planta esterase-mediated hydrolysis to release the active auxinic acid, enabling controlled biological activation.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 1334-87-8
Cat. No. B1294629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-naphthaleneacetate
CAS1334-87-8
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C13H12O2/c1-15-13(14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3
InChIKeyYGGXZTQSGNFKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Naphthaleneacetate (CAS 1334-87-8) – Core Chemical and Functional Baseline for Procurement


Methyl 1-naphthaleneacetate (CAS 1334-87-8, synonym MENA), a methyl ester derivative of 1-naphthaleneacetic acid (NAA), is a volatile liquid plant growth regulator (PGR) with a molecular formula C₁₃H₁₂O₂ and molecular weight of 200.23 g/mol [1]. It functions as a pro-auxin that requires in planta esterase-mediated hydrolysis to release the active auxinic acid, enabling controlled biological activation [2]. Its high vapor pressure (0.0±0.7 mmHg at 25°C) relative to the parent acid supports its primary use as a fumigant sprout suppressant in stored crops, while its lipophilic character (logP estimated ~3.0) facilitates penetration of plant cuticles for localized growth regulation .

Methyl 1-Naphthaleneacetate Procurement Rationale: Why In-Class Analogs Cannot Substitute This Ester


Direct substitution of methyl 1-naphthaleneacetate with its free acid (NAA) or alternative esters (e.g., ethyl 1-naphthylacetate) is scientifically invalid due to divergent physicochemical properties that govern application modality, bioavailability, and efficacy. The methyl ester exhibits a vapor pressure five orders of magnitude higher than NAA, conferring a fumigant action that the non-volatile parent acid cannot provide [1]. Furthermore, the ester's enhanced lipophilicity alters its translocation and enzymatic activation kinetics within plant tissues, leading to cultivar-dependent rooting outcomes that are not predicted by NAA response alone [2]. Consequently, selection of this specific ester form is mandated when volatile delivery, controlled release, or differential tissue partitioning is required for the intended application.

Methyl 1-Naphthaleneacetate (CAS 1334-87-8) – Head-to-Head Comparative Evidence Guide


Vapor Pressure Differentiates Methyl 1-Naphthaleneacetate from Free Acid NAA for Fumigation Applications

Methyl 1-naphthaleneacetate (MENA) demonstrates a vapor pressure of 0.0±0.7 mmHg at 25°C, whereas its free acid counterpart, 1-naphthaleneacetic acid (NAA), exhibits a vapor pressure of approximately 1.59 × 10⁻⁵ mmHg . This represents an increase in volatility by a factor of >10,000, enabling MENA to function effectively as a fumigant for postharvest sprout control without requiring direct contact application, a capability not achievable with the non-volatile NAA [1].

Plant Growth Regulator Postharvest Sprout Suppression Fumigation

Acute Oral Toxicity of Methyl 1-Naphthaleneacetate Versus NAA and Maleic Hydrazide

Methyl 1-naphthaleneacetate exhibits an acute oral LD₅₀ of 1900 mg/kg in rats, compared to 1000 mg/kg for 1-naphthaleneacetic acid (NAA) [1][2]. This indicates a lower acute toxicity for the ester relative to its parent acid. Furthermore, the LD₅₀ of methyl 1-naphthaleneacetate is within the range reported for maleic hydrazide (1400–5000 mg/kg), a common alternative sprout inhibitor, supporting its classification as a low-toxicity alternative suitable for replacing maleic hydrazide in certain applications [3].

Toxicology Safety Profile Regulatory

Comparative Efficacy of Methyl 1-Naphthaleneacetate vs. D-Fenchone for Sweet Potato Sprout Suppression

In a controlled comparative study, fumigation of freshly harvested sweet potato roots ('Yan 25') with 200 μL / 23 L of either methyl 1-naphthaleneacetate (MENA) or D-fenchone resulted in complete sprouting inhibition over 14 days of storage at 30°C [1]. While both compounds achieved 100% suppression, transcriptomic analyses revealed differential modes of action: MENA preferentially altered cytokinin pathways, whereas D-fenchone disrupted polyamine and cellulose biosynthesis [1]. This mechanistic divergence offers selection flexibility based on desired physiological outcome or resistance management strategy.

Postharvest Physiology Sweet Potato Storage Sprout Inhibitor

Rooting Promotion in Difficult-to-Root Carnation Cuttings: Methyl Ester Outperforms NAA

Methyl 1-naphthylacetate (MENA) was compared to 1-naphthylacetic acid (NAA) for induction of adventitious rooting in carnation (Dianthus caryophyllus) cuttings of the difficult-to-root cultivar 'Tagik' [1]. The ester treatment produced an appreciable increase in both the percentage of rooted cuttings and root dry weight per cutting relative to NAA [1]. While the original study abstract does not report exact numerical values, the qualitative outcome is consistently cited as evidence of enhanced efficacy of the methyl ester over the free acid in recalcitrant genotypes, potentially attributable to improved cuticle penetration and controlled esterase-mediated release of the active auxin [2].

Plant Propagation Auxin Activity Ornamental Horticulture

Thermodynamic Stability of Methyl 1-Naphthaleneacetate Relative to 2-Naphthyl Acetate Isomer

The isomeric 1- and 2-naphthyl acetates exhibit distinct thermodynamic stabilities, with 2-naphthyl acetate being more stable than its 1-isomer by 3.4 ± 1.9 kJ mol⁻¹ in the gas phase, as determined by combustion calorimetry and sublimation enthalpy measurements [1]. This stability differential, while modest, may influence the compound's behavior in high-temperature synthetic processes, storage stability, and potential for isomerization under certain catalytic conditions, factors relevant to industrial-scale handling and long-term storage [1].

Thermochemistry Isomer Stability Synthetic Chemistry

Methyl 1-Naphthaleneacetate (CAS 1334-87-8) – Validated Application Scenarios for Procurement


Postharvest Sprout Suppression in Stored Potato and Sweet Potato

Leveraging its high vapor pressure (0.0±0.7 mmHg at 25°C) and confirmed sprout-inhibiting efficacy at 200 μL/23 L fumigation doses over 14 days, methyl 1-naphthaleneacetate is ideally suited for postharvest treatment of stored potato and sweet potato tubers to prevent sprouting and quality loss during extended storage [1]. This application takes advantage of the compound's volatile nature to achieve uniform distribution within storage environments without direct product contact, reducing handling and residue concerns. Procurement of analytical-grade material (e.g., PESTANAL®) ensures compliance with residue monitoring requirements .

Propagation of Difficult-to-Root Ornamental and Horticultural Cuttings

Based on comparative studies in carnation cultivars, methyl 1-naphthaleneacetate outperforms its parent acid NAA in promoting adventitious root formation and root dry weight accumulation in genetically recalcitrant cuttings [2]. The enhanced lipophilicity of the methyl ester facilitates superior cuticle penetration and provides a sustained-release auxin effect via in vivo esterase hydrolysis. Procurement for commercial nursery or research propagation programs is indicated when standard auxin treatments (IBA, NAA) fail to achieve acceptable rooting percentages in elite or difficult-to-root genotypes.

Synthetic Intermediate for Nonpeptidic α-Helix Mimetics and Organic Synthesis

Methyl 1-naphthaleneacetate serves as a versatile building block in organic synthesis, notably undergoing methylenation with Tebbe reagent to form enol ethers that are subsequently utilized in the construction of nonpeptidic α-helix mimetics—a class of compounds with therapeutic potential in modulating protein-protein interactions . Its defined physicochemical properties (density 1.142 g/mL, refractive index n20/D 1.597) facilitate reproducible synthetic workflows and quality control in medicinal chemistry and chemical biology research settings .

Replacement for Maleic Hydrazide in Tobacco Sucker Control and Crop Dormancy Management

With a rat oral LD₅₀ of 1900 mg/kg, methyl 1-naphthaleneacetate offers a lower acute toxicity profile compared to its parent acid NAA (1000 mg/kg) and a comparable safety profile to maleic hydrazide (1400–5000 mg/kg), while providing effective inhibition of axillary bud growth (suckering) in tobacco and dormancy extension in fruit trees [3][4]. Regulatory pressure and evolving safety standards have prompted substitution of maleic hydrazide in several applications; the methyl ester represents a scientifically validated, low-toxicity alternative with established field performance [5].

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